![molecular formula C8H6Cl2N2 B066947 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 182181-25-5](/img/structure/B66947.png)
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
“6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H6Cl2N2 . It has a molecular weight of 201.05 . This compound is part of a class of compounds known as imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine” is 1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine” is a solid compound . It has a molecular weight of 201.05 . The InChI code for this compound is 1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed in the development of these anti-TB compounds .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives have shown potential in the pharmaceutical field, including as anti-cancer drugs . The structural characteristics of these compounds contribute to their effectiveness in this application .
Optoelectronic Devices
These compounds have also found use in material science, including in the development of optoelectronic devices . Their luminescent properties make them suitable for such applications .
Sensors
Imidazo[1,2-a]pyridine derivatives can be used in the creation of sensors . Their unique structural and chemical properties allow them to interact with various substances, making them useful in sensor technology .
Emitters for Confocal Microscopy and Imaging
The luminescent properties of imidazo[1,2-a]pyridine derivatives make them useful as emitters for confocal microscopy and imaging . This allows for better visualization and analysis in these applications .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to form multiple bonds, which could potentially influence their interaction with biological targets .
Pharmacokinetics
A related compound, q203, has been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant activity in reducing bacterial load in an acute tb mouse model .
properties
IUPAC Name |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDJNHXCPDUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406681 | |
Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
182181-25-5 | |
Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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